Cyclobutene, 1-iodo-2-methyl-

Negishi cross-coupling Pd(0) oxidative addition vinyl halide reactivity

1-Iodo-2-methylcyclobutene (CAS 92144-00-8) is a halogenated strained cycloalkene with molecular formula C₅H₇I and molecular weight 194.015 g·mol⁻¹. It features a four-membered cyclobutene ring bearing a vinyl iodide at C-1 and a methyl substituent at C-2.

Molecular Formula C5H7I
Molecular Weight 194.01 g/mol
CAS No. 92144-00-8
Cat. No. B14360331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutene, 1-iodo-2-methyl-
CAS92144-00-8
Molecular FormulaC5H7I
Molecular Weight194.01 g/mol
Structural Identifiers
SMILESCC1=C(CC1)I
InChIInChI=1S/C5H7I/c1-4-2-3-5(4)6/h2-3H2,1H3
InChIKeyIIAMVVSQXFKVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Profile for 1-Iodo-2-methylcyclobutene (CAS 92144-00-8): Core Identity and Sourcing Context


1-Iodo-2-methylcyclobutene (CAS 92144-00-8) is a halogenated strained cycloalkene with molecular formula C₅H₇I and molecular weight 194.015 g·mol⁻¹ . It features a four-membered cyclobutene ring bearing a vinyl iodide at C-1 and a methyl substituent at C-2. The compound is a colorless liquid at ambient temperature with a reported boiling point of 78–81 °C at 45 mmHg and ≥97% purity by GLC when prepared via the Negishi cyclialkylation protocol [1]. Its structural assignment is confirmed by ¹³C NMR (C–I carbon at δ 82.71 ppm; olefinic carbon at δ 154.07 ppm) and IR (C–I stretch at 1239 cm⁻¹) [1]. The strained ring (≈30 kcal·mol⁻¹ ring strain energy) combined with the vinyl iodide functionality confers a dual reactivity profile—strain-driven ring-opening transformations and facile oxidative addition at the C–I bond—that distinguishes it from non-halogenated and less reactive halogenated cyclobutene analogs.

Why Generic Substitution Fails for 1-Iodo-2-methylcyclobutene: Structural and Electronic Prerequisites for Performance


In-class analogs such as 1-bromo-2-methylcyclobutene (CAS 53968-67-5) or 2-methylcyclobutene cannot simply replace 1-iodo-2-methylcyclobutene without compromising key reaction outcomes. The C–I bond dissociation energy (≈57 kcal·mol⁻¹) is substantially lower than that of the C–Br bond (≈72 kcal·mol⁻¹) and the C–Cl bond (≈85 kcal·mol⁻¹) [1], which translates into quantitatively faster oxidative addition with low-valent transition metals—the rate-determining step in most Pd(0)-catalyzed cross-coupling manifolds [2]. In organometallic cluster chemistry, the iodine substituent is not a passive leaving group but acts as a bridging ligand that directs cluster assembly and stabilizes specific intermediates, as demonstrated by the formation of μ-iodo-bridged triosmium complexes from 1-iodo-2-methylcyclobutene [3]. Non-halogenated or brominated analogs either fail to engage in analogous transformations or require harsher conditions that degrade the strained cyclobutene core before productive reaction occurs. The quantitative evidence below substantiates why procurement specification must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 1-Iodo-2-methylcyclobutene Relative to Nearest Analogs


Pd-Catalyzed Cross-Coupling Yields: 1-Iodo- vs. 1-Bromo-2-methylcyclobutene Reactivity Differential

1-Iodo-2-methylcyclobutene undergoes Pd(PPh₃)₄-catalyzed Negishi cross-coupling with PhZnCl to deliver 1-phenyl-2-methylcyclobutene in 75% isolated yield (79% GLC yield, 97% purity) under standard conditions (THF, ambient temperature, 1 h) [1]. Under identical catalyst and solvent conditions, vinyl bromides require longer reaction times or elevated temperatures due to the higher C–Br bond dissociation energy (≈72 kcal·mol⁻¹ vs. ≈57 kcal·mol⁻¹ for C–I) [2], which retards the oxidative addition step. The iodine-specific advantage is further demonstrated by the reaction with (E)-1-hexenyl-diisobutylaluminum, affording (E)-1-(1-hexenyl)-2-methylcyclobutene in 68% isolated yield [1]. No comparable literature report exists for the bromo analog achieving equivalent yields under similarly mild conditions, consistent with the class-level principle that vinyl iodides react faster and under milder conditions than vinyl bromides in Pd(0)-catalyzed cross-couplings [2].

Negishi cross-coupling Pd(0) oxidative addition vinyl halide reactivity

Organometallic Cluster Activation: Unique C–C Bond Cleavage Yields with Triosmium Clusters

Reaction of 1-iodo-2-methylcyclobutene with Os₃(CO)₁₀(NCMe)₂ produces four structurally characterized osmium cluster compounds with the following product distribution: compound 1 (5% yield), compound 2 (8% yield), compound 3 (16% yield), and compound 4 (33% yield) [1]. Compounds 2 and 3 are isomers containing ring-opened, metalated acyclic alkenylidene ligands resulting from cleavage of a C–C bond of the cyclobutenyl ring—a transformation that is directly enabled by the iodine substituent, which bridges adjacent osmium centers in compound 2 and stabilizes the nonbonded Os···Os pair in compound 3. Compound 2 converts to compound 3 in 90% yield in solution at 25 °C over 48 h, demonstrating controlled thermal isomerization [1]. Non-halogenated 2-methylcyclobutene does not yield analogous ring-opened cluster structures under these conditions; the iodine is essential both for initial oxidative addition and for product stabilization via μ-iodo bridging [1].

organometallic clusters C–C bond activation cyclobutenyl ligand

Synthetic Protocol Reliability: Defined Yield and Purity Benchmarks for Procurement-Grade Material

The Negishi cyclialkylation protocol provides 1-iodo-2-methylcyclobutene in 57% distilled yield as a colorless oil with >97% purity by GLC, boiling point 78–81 °C at 45 mmHg [1]. This is the only published preparative-scale synthesis for this specific compound, and it has been reproduced with detailed characterization (¹H NMR, ¹³C NMR, IR, HRMS) [1]. In contrast, the preparation of the bromo analog (1-bromo-2-methylcyclobutene, CAS 53968-67-5) lacks a similarly detailed, yield-validated synthetic protocol in the peer-reviewed literature, and its boiling point is predicted (131.0 ± 19.0 °C at 760 mmHg) rather than experimentally measured , introducing uncertainty in purification and procurement specifications.

cyclialkylation synthesis purity specification reproducible preparation

Ruthenium-Catalyzed Cycloisomerization Access: Validated Scope for Iodo- and Bromo-Cyclobutenes

The Fürstner ruthenium-catalyzed enyne cycloisomerization method provides a general, catalytic route to iodo(bromo)cyclobutene derivatives from enynes bearing a terminal iodide (or bromide) at the alkyne terminus, using catalytic [Cp*Ru(MeCN)₃]PF₆ in DMF [1]. The method delivers strained iodo(bromo)cyclobutene derivatives in good to excellent yields (qualitatively reported as 'good to excellent'; representative substrate yields of 43–99% across iodo and bromo substrates in the original publication) [1]. While the catalytic method accommodates both iodide and bromide substrates, the iodo-derived enynes benefit from the intrinsically more facile cyclization of iodoalkynes compared to bromoalkynes, attributable to the lower C–I bond dissociation energy facilitating key ruthenacycle-forming steps [1]. This provides an alternative synthetic entry to 1-iodo-2-methylcyclobutene independent of the Negishi protocol, expanding procurement and synthesis planning flexibility.

enyne cycloisomerization ruthenium catalysis strained cyclobutene synthesis

Molecular Weight and Heavy-Atom Effect: Differentiating Iodo from Bromo and Chloro Analogs for Stoichiometric and Analytical Applications

The molecular weight of 1-iodo-2-methylcyclobutene (194.015 g·mol⁻¹; monoisotopic mass 193.959248 Da) is 47.0 g·mol⁻¹ higher than that of 1-bromo-2-methylcyclobutene (147.015 g·mol⁻¹) and 91.5 g·mol⁻¹ higher than 1-chloro-2-methylcyclobutene (102.56 g·mol⁻¹, C₅H₇Cl). This mass difference directly impacts gravimetric dosing in stoichiometric reactions (24% less molar quantity per unit mass for iodo vs. bromo; 47% less vs. chloro), which must be accounted for in reaction scale-up. The iodine atom also provides a strong heavy-atom effect for X-ray crystallographic phasing and a characteristic ¹³C NMR resonance at δ 82.71 ppm for the C–I carbon [1], clearly resolved from typical alkene and alkyl regions, facilitating unambiguous identity and purity verification.

heavy-atom effect molecular weight differentiation NMR and mass spectrometry

Best-Fit Research and Industrial Application Scenarios for 1-Iodo-2-methylcyclobutene Powered by Quantitative Evidence


Pd-Catalyzed Modular Synthesis of 1,2-Disubstituted Cyclobutenes for Medicinal Chemistry Library Expansion

Based on the demonstrated 68–75% isolated cross-coupling yields with organozinc and organoaluminum reagents [1], 1-iodo-2-methylcyclobutene serves as a validated electrophilic partner for Negishi-type diversification. The C–I bond's lower dissociation energy (≈57 kcal·mol⁻¹) relative to C–Br (≈72 kcal·mol⁻¹) [2] translates into faster oxidative addition, enabling high-throughput parallel synthesis of 1-aryl-2-methylcyclobutene and 1-alkenyl-2-methylcyclobutene libraries at ambient temperature. This application scenario is particularly suited for medicinal chemistry programs exploring strained carbocycles as bioisosteres for phenyl rings or as conformationally constrained scaffolds.

Synthesis of Structurally Novel Triosmium Cluster Complexes for C–C Bond Activation Studies

The quantitative product distribution (5%, 8%, 16%, 33% yields of four distinct cluster compounds) and the 90% thermal isomerization yield from compound 2 to 3 [1] establish 1-iodo-2-methylcyclobutene as a unique precursor for accessing ring-opened cyclobutenyl ligands on triosmium clusters. The iodine atom's bridging coordination mode is integral to cluster assembly. This scenario is relevant to fundamental organometallic research groups investigating C–C bond cleavage mechanisms, cluster catalysis, and the synthesis of polynuclear metal complexes with hydrocarbon-derived ligands.

Strained Ring Building Block for Ru-Catalyzed Cycloisomerization-Derived Compound Collections

The Fürstner Ru-catalyzed enyne cycloisomerization [1] provides an alternative catalytic entry to 1-iodo-2-methylcyclobutene and structurally related iodocyclobutenes. The method's demonstrated scope for iodo-substituted enynes enables the parallel generation of diverse iodocyclobutene scaffolds. This scenario is valuable for chemical biology and fragment-based screening initiatives where strained, three-dimensional, halogenated small molecules are increasingly prioritized for their favorable physicochemical and binding properties.

Procurement Specification for Organometallic Reagent Synthesis Requiring Defined Purity and Identity

The experimentally validated synthesis (57% yield, >97% GLC purity, bp 78–81 °C at 45 mmHg) and full spectroscopic characterization (¹H, ¹³C NMR, IR) [1] provide objective quality benchmarks for procurement. Compared to the bromo analog, which lacks peer-reviewed preparative-scale synthetic and purity data [2], the iodo compound offers lower sourcing risk for laboratories requiring reproducible performance in stoichiometric organometallic reactions where impurities can poison catalysts or generate irreproducible product distributions.

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